Weaker CNS H1-Receptor Affinity Compared to Clemastine: A Direct Ligand Displacement Comparison
Setastine hydrochloride demonstrates significantly weaker affinity for central nervous system (CNS) H1-receptors than clemastine fumarate in direct ligand displacement studies. This was measured using 3H-mepyramine as the radioligand [1]. This lower CNS receptor engagement is a key mechanistic underpinning for its non-sedative classification.
| Evidence Dimension | Affinity for CNS H1-receptors |
|---|---|
| Target Compound Data | Significantly weaker affinity (no numeric Ki provided in source) |
| Comparator Or Baseline | Clemastine fumarate (higher affinity) |
| Quantified Difference | Significantly weaker |
| Conditions | 3H-mepyramine displacement assay |
Why This Matters
This direct comparative data quantifies setastine's reduced potential for CNS-mediated sedation compared to clemastine, a critical factor for selecting a non-sedating H1 antagonist in research or clinical development.
- [1] Porszász J, Varga F, Porszász KG, Szolscányi J, Barthó L, Petöcz L, Kápolnai L. Pharmacology of the new H1-receptor antagonist setastine hydrochloride. Arzneimittelforschung. 1990 Dec;40(12):1340-5. PMID: 1982751. View Source
